3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
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Overview
Description
3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a compound that features a trifluoromethyl group, an oxadiazole ring, and a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring . The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) under photoredox catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) and catalysts such as Iridium complexes are used for trifluoromethylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s bioactive properties make it a candidate for drug development and biological studies.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, affecting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Another compound with a trifluoromethyl group, used in similar applications.
4-(trifluoromethyl)phenol: A simpler molecule with a trifluoromethyl group, used in organic synthesis.
4-(trifluoromethyl)aniline: An aromatic amine with a trifluoromethyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-pyridin-3-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)11-5-3-9(4-6-11)12-19-13(21-20-12)10-2-1-7-18-8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQXKPZLXQORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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